Cas no 2228982-92-9 (3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

3-(2-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its key structural features include a chloropyridine moiety and a trifluoromethyl ketone group, which enhance reactivity and stability in various chemical transformations. This compound serves as a versatile intermediate in the development of active ingredients, particularly in crop protection agents, due to its ability to introduce trifluoromethyl groups—a common motif in modern agrochemicals. The chloropyridine scaffold further contributes to its utility in heterocyclic chemistry, enabling selective functionalization. Its well-defined physicochemical properties ensure consistent performance in synthetic applications.
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one structure
2228982-92-9 structure
Product name:3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
CAS No:2228982-92-9
MF:C8H5ClF3NO
Molecular Weight:223.579611539841
CID:5935074
PubChem ID:165796388

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質

名前と識別子

    • 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
    • EN300-1948290
    • 2228982-92-9
    • インチ: 1S/C8H5ClF3NO/c9-7-5(2-1-3-13-7)4-6(14)8(10,11)12/h1-3H,4H2
    • InChIKey: XIAKZXNZOULKFN-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)CC(C(F)(F)F)=O

計算された属性

  • 精确分子量: 223.0011760g/mol
  • 同位素质量: 223.0011760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • XLogP3: 2.6

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1948290-0.5g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
0.5g
$946.0 2023-09-17
Enamine
EN300-1948290-2.5g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
2.5g
$1931.0 2023-09-17
Enamine
EN300-1948290-5g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
5g
$2858.0 2023-09-17
Enamine
EN300-1948290-0.1g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
0.1g
$867.0 2023-09-17
Enamine
EN300-1948290-5.0g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
5g
$2858.0 2023-05-31
Enamine
EN300-1948290-10g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
10g
$4236.0 2023-09-17
Enamine
EN300-1948290-0.25g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
0.25g
$906.0 2023-09-17
Enamine
EN300-1948290-1.0g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
1g
$986.0 2023-05-31
Enamine
EN300-1948290-0.05g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
0.05g
$827.0 2023-09-17
Enamine
EN300-1948290-10.0g
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
2228982-92-9
10g
$4236.0 2023-05-31

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one 関連文献

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-oneに関する追加情報

Introduction to 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2228982-92-9)

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228982-92-9, represents a class of molecules that exhibit promising biological activities due to the presence of both chloro and trifluoromethyl substituents. These functional groups enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development in drug discovery.

The structural framework of 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one consists of a pyridine ring substituted at the 2-position with a chloro group and at the 3-position with a trifluoromethyl-substituted propionone moiety. This unique arrangement of atoms imparts distinct electronic and steric properties that are critical for its interaction with biological targets. The pyridine core is a well-known pharmacophore in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and coordinate with metal ions.

In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced bioavailability, improved pharmacokinetic profiles, and increased binding affinity to biological receptors. The introduction of fluorine atoms into molecular structures can lead to significant changes in their chemical properties, including reduced metabolic clearance and increased resistance to enzymatic degradation. This makes fluorinated compounds particularly valuable in the development of drugs that require prolonged therapeutic effects.

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one has been investigated for its potential applications in various therapeutic areas. One of the most compelling areas of research is its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases.

Recent studies have demonstrated that 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one exhibits inhibitory activity against certain tyrosine kinases. The chloro and trifluoromethyl groups are believed to contribute to this activity by interacting with key residues in the kinase active site. Additionally, the fluorine atoms can enhance the compound's ability to cross the blood-brain barrier, potentially expanding its therapeutic applications to neurological disorders.

The synthesis of 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by trifluoromethylation at the propionone position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve efficiency and selectivity.

One of the challenges associated with fluorinated compounds is their potential toxicity profile. While fluorine atoms can enhance drug efficacy, they can also introduce metabolic liabilities if not properly positioned within the molecular structure. Researchers must carefully balance the presence of fluorine substituents with other functional groups to maximize therapeutic benefits while minimizing adverse effects.

In conclusion,3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2228982-92-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development as a kinase inhibitor or other therapeutic agents. As our understanding of fluorinated chemistry continues to evolve, compounds like this are likely to play an increasingly important role in drug discovery and development.

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